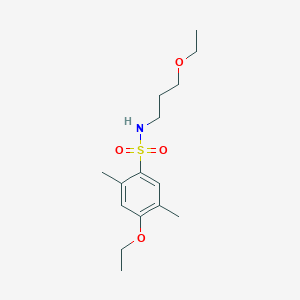

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

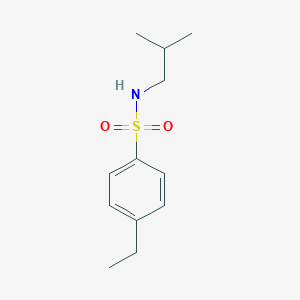

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide, also known as EPPS, is a sulfonamide compound that has been widely used in scientific research. EPPS is a zwitterionic buffer that has been shown to have a number of advantages over traditional buffers such as Tris and HEPES.

Scientific Research Applications

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been widely used in scientific research as a buffer for a variety of applications. It has been shown to be an effective buffer for the electrophysiological recording of neurons, as well as for the study of protein-protein interactions. 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been used as a buffer for the study of DNA and RNA.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is not fully understood. It is believed that 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide acts as a zwitterionic buffer, which means that it can both accept and donate protons. This property allows 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide to maintain a stable pH over a wide range of temperatures and concentrations.

Biochemical and Physiological Effects

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to be non-toxic to cells, and it does not interfere with enzyme activity. 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to be an effective inhibitor of the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has a number of advantages over traditional buffers such as Tris and HEPES. It has a higher buffering capacity over a wider pH range, and it is less susceptible to temperature changes. 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide also has a low ionic strength, which makes it ideal for use in electrophysiological experiments. However, 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has some limitations. It is not suitable for use in experiments that require a high ionic strength, and it is not compatible with some detergents and other reagents.

Future Directions

There are a number of future directions for the use of 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the use of 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide as a buffer for the study of protein folding and misfolding. 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to be an effective inhibitor of the aggregation of tau proteins, which are believed to play a role in the development of Alzheimer's disease. Another area of interest is the use of 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide as a buffer for the study of RNA structure and function. 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to be an effective buffer for the study of DNA damage and repair.

Synthesis Methods

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethanolamine to form 4-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide. The second step involves the reaction of this intermediate with 3-chloropropyl ethyl ether to form 4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. The overall yield of this synthesis method is approximately 60%.

properties

Product Name |

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |

|---|---|

Molecular Formula |

C15H25NO4S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

4-ethoxy-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H25NO4S/c1-5-19-9-7-8-16-21(17,18)15-11-12(3)14(20-6-2)10-13(15)4/h10-11,16H,5-9H2,1-4H3 |

InChI Key |

OJWYAYBPUYFIBQ-UHFFFAOYSA-N |

SMILES |

CCOCCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)

![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)

![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)